6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one is a complex organic compound that features a bromine atom, an indole moiety, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor to introduce the bromine atom at the desired position. This is followed by the formation of the indole moiety through cyclization reactions. The final step involves the coupling of the indole with the chromenone structure under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as solvent choice and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity[][3].
Mechanism of Action
The mechanism of action of 6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, affecting their function. Additionally, the chromenone structure may interact with nucleic acids or other biomolecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-piperidinedione
Uniqueness
Compared to similar compounds, 6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one stands out due to its unique combination of the indole and chromenone structures. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H14BrNO3 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
6-bromo-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C19H14BrNO3/c1-11-8-12-4-2-3-5-16(12)21(11)18(22)15-10-13-9-14(20)6-7-17(13)24-19(15)23/h2-7,9-11H,8H2,1H3 |
InChI Key |
NOTXFUOFOVQWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.